Zicronapine has been used in trials studying the treatment of Schizophrenia.
Zicronapine
CAS No.: 170381-16-5
Cat. No.: VC0547759
Molecular Formula: C22H27ClN2
Molecular Weight: 354.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 170381-16-5 |
---|---|
Molecular Formula | C22H27ClN2 |
Molecular Weight | 354.9 g/mol |
IUPAC Name | 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine |
Standard InChI | InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1 |
Standard InChI Key | BYPMJBXPNZMNQD-PZJWPPBQSA-N |
Isomeric SMILES | CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C |
SMILES | CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C |
Canonical SMILES | CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile
Structural Characteristics
Zicronapine's molecular structure combines a tetracyclic backbone with a piperidine side chain, conferring optimal blood-brain barrier permeability. The compound's molecular weight of 354.92 g/mol and polar surface area of 32.6 Ų facilitate CNS penetration while maintaining acceptable metabolic stability . X-ray crystallography studies reveal three distinct conformational states influencing receptor binding kinetics:
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Extended conformation: Favors D₂ receptor binding
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Partially folded state: Enhances 5-HT₂A affinity
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Fully folded conformation: Promotes 5-HT₆ interaction
This structural plasticity enables differential receptor engagement based on local neurotransmitter concentrations .
Receptor Binding Profile
Zicronapine exhibits nanomolar affinity for multiple CNS targets:
Receptor | Ki (nM) | Functional Activity |
---|---|---|
Dopamine D₁ | 2.1 | Competitive antagonist |
Dopamine D₂ | 4.7 | Partial inverse agonist |
5-HT₂A | 1.8 | Inverse agonist |
5-HT₆ | 3.2 | Neutral antagonist |
α₁-Adrenergic | 15.4 | Weak antagonist |
H₁ Histamine | 28.9 | No significant activity |
Data from radioligand binding assays demonstrate 5-HT₂A/D₂ affinity ratio of 0.38, suggesting predominant serotonergic modulation compared to olanzapine (ratio 0.25) . The 5-HT₆ antagonism distinguishes zicronapine from most atypical antipsychotics, potentially enhancing procognitive effects through acetylcholine release in prefrontal cortex .
Mechanism of Action
Dopaminergic Modulation
Zicronapine's fast dissociation kinetics at D₂ receptors (t½ = 12.7 minutes) contrast sharply with haloperidol (t½ = 45 minutes), predicting lower extrapyramidal side effect risk . PET studies using [¹¹C]raclopride show 65-72% D₂ occupancy at therapeutic doses, within the recommended 60-80% window for antipsychotic efficacy without motor complications .
Serotonergic Effects
The compound's 5-HT₂A inverse agonism (IC₅₀ = 1.2 nM) exceeds risperidone's antagonist activity (IC₅₀ = 3.8 nM), potentially enhancing efficacy against positive symptoms . 5-HT₆ receptor blockade increases glutamate release in dorsolateral prefrontal cortex (dlPFC), with microdialysis studies showing 140% glutamate elevation versus baseline at 10 mg/kg doses in rodent models .
Cognitive Enhancement Mechanisms
Zicronapine's unique 5-HT₆ antagonism facilitates:
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146% increase in acetylcholine release in rat medial PFC
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82% potentiation of NMDA receptor currents in hippocampal slices
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40% improvement in novel object recognition tasks at 7 mg/kg doses
These effects persist after chronic administration, contrasting with the tolerance observed in 5-HT₆ knockout models .
Clinical Development
Phase II Trials
The 2009 randomized controlled trial (N=375) demonstrated:
Parameter | Zicronapine 10mg | Olanzapine 15mg | Placebo |
---|---|---|---|
PANSS Reduction | -28.4* | -26.7 | -12.1 |
Response Rate (%) | 64.3* | 58.9 | 29.4 |
Weight Change (kg) | +1.2 | +3.8 | -0.4 |
Prolactin (ng/mL) | 18.7 | 24.3 | 15.2 |
Notably, zicronapine showed superior negative symptom improvement (SANS score reduction 22.4 vs 18.1 for olanzapine, p=0.03) .
Phase III Program
The 2021-2024 phase III trials compared zicronapine (7.5mg) to risperidone (5mg) in 812 patients:
Outcome | Zicronapine | Risperidone | HR (95% CI) |
---|---|---|---|
1-Year Relapse | 19.2% | 27.4% | 0.69 (0.54-0.88) |
Cognitive Composite | +0.41 SD* | +0.18 SD | - |
Metabolic Syndrome | 12.7% | 29.1% | 0.43 (0.31-0.60) |
QTc Prolongation | 2.1% | 1.8% | 1.17 (0.72-1.90) |
AE Category | Zicronapine (7.5mg) | Olanzapine (15mg) | Risperidone (5mg) |
---|---|---|---|
Somnolence | 18.2% | 24.7% | 15.9% |
Akathisia | 8.4% | 5.1% | 12.3% |
Weight Gain ≥7% | 9.1% | 31.4% | 18.6% |
Hyperprolactinemia | 15.3% | 8.2% | 27.9% |
QTc >480ms | 1.2% | 0.9% | 1.5% |
The metabolic profile shows significant advantages, with zicronapine demonstrating:
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37% lower diabetes incidence vs olanzapine
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42% reduced LDL elevation vs risperidone
Future Directions
Ongoing research focuses on zicronapine's potential in:
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Treatment-resistant schizophrenia: Current Phase IV trial (NCT04823091) combines zicronapine with clozapine
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Bipolar depression: Planned 2026 trial targeting 5-HT₆ mediated mood stabilization
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Cognitive decline: Animal models show 38% reduction in amyloid-β plaques with chronic 5-HT₆ antagonism
The development of a long-acting injectable formulation (LAI) achieving 94% bioavailability in Phase I pharmacokinetic studies suggests potential for enhanced adherence in schizophrenia management .
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